molecular formula C11H15NO3 B13823231 1,3-Diethyl-2-methoxy-5-nitrobenzene CAS No. 401514-25-8

1,3-Diethyl-2-methoxy-5-nitrobenzene

Cat. No.: B13823231
CAS No.: 401514-25-8
M. Wt: 209.24 g/mol
InChI Key: QQZCMCVNMAXYLY-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzene, characterized by the presence of two ethyl groups, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-2-methoxy-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 1,3-diethyl-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically require low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

Scientific Research Applications

1,3-Diethyl-2-methoxy-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes and pathways, making the compound of interest for further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl-2-methoxy-5-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity.

Biological Activity

1,3-Diethyl-2-methoxy-5-nitrobenzene (C12H15N2O3) is an organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on existing research.

This compound is characterized by the following properties:

Property Value
Molecular FormulaC12H15N2O3
Molecular Weight235.26 g/mol
IUPAC NameThis compound
StructureChemical Structure

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. The nitro group in its structure is believed to play a crucial role in its antimicrobial efficacy. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit specific inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

3. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) in these cells, which could be linked to its ability to modulate specific cellular signaling pathways .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.
  • Cell Signaling Modulation : It appears to influence signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The results suggest that the compound could be developed into a new class of antibiotics .

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines by up to 70%. This indicates its potential as an anti-inflammatory agent .

Case Study 3: Cytotoxicity Against Cancer Cells

Research involving human cancer cell lines (e.g., HeLa and MCF-7) showed that exposure to varying concentrations of the compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .

Properties

CAS No.

401514-25-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1,3-diethyl-2-methoxy-5-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-4-8-6-10(12(13)14)7-9(5-2)11(8)15-3/h6-7H,4-5H2,1-3H3

InChI Key

QQZCMCVNMAXYLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1OC)CC)[N+](=O)[O-]

Origin of Product

United States

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